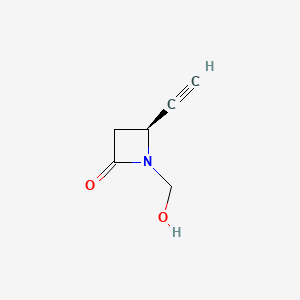![molecular formula C30H37ClN2O2 B13814279 N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydronaphthalene core, which is a common structural motif in many biologically active molecules.
準備方法
The synthesis of N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the dimethylamino and methoxy groups. The final step involves the formation of the carboxamide and the addition of the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
科学的研究の応用
N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino and methoxy groups play crucial roles in binding to these targets, while the tetrahydronaphthalene core provides structural stability. The pathways involved may include signal transduction cascades or metabolic processes .
類似化合物との比較
Similar compounds include those with tetrahydronaphthalene cores and various functional groups. Some examples are:
- N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide
- N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties .
特性
分子式 |
C30H37ClN2O2 |
|---|---|
分子量 |
493.1 g/mol |
IUPAC名 |
N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-21(2)23-11-16-26(17-12-23)32(25-14-9-22(10-15-25)20-31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28;/h9-19,21,28H,6-8,20H2,1-5H3;1H |
InChIキー |
JFCWGLAUJGTYHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)CN(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


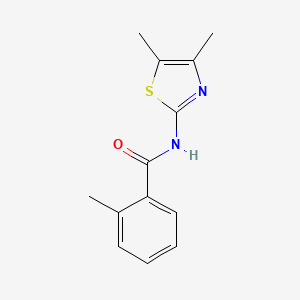
![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)

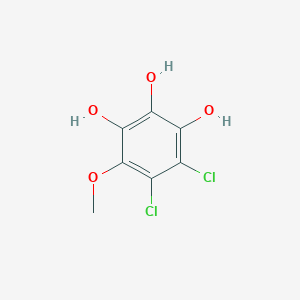
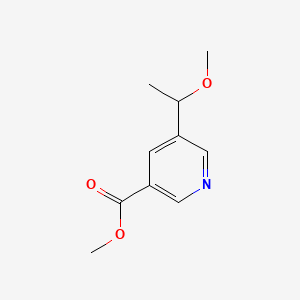
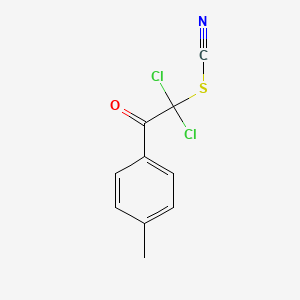
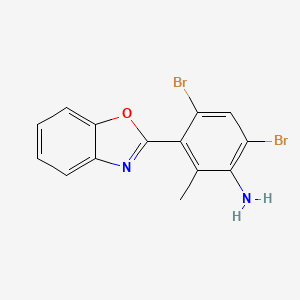
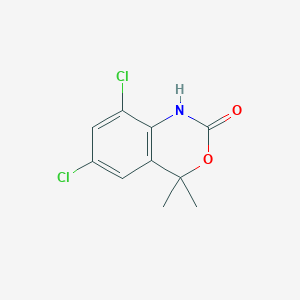
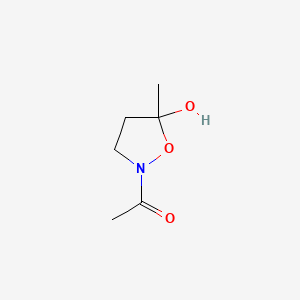
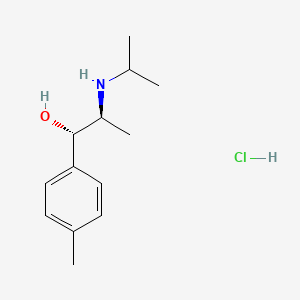
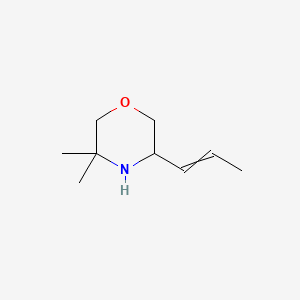
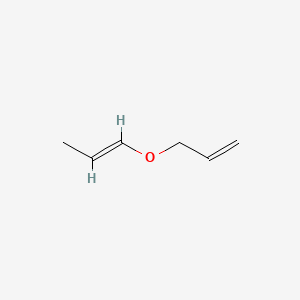
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)
